An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)phenylboronic Acid: Properties, Handling, and Application
An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)phenylboronic Acid: Properties, Handling, and Application
Introduction
2-Chloro-3-(trifluoromethyl)phenylboronic acid is a highly versatile and reactive organoboron compound that has become an indispensable tool for researchers in medicinal chemistry, organic synthesis, and materials science. Its strategic substitution pattern—featuring an electron-withdrawing chlorine atom in the ortho position and a potent trifluoromethyl group in the meta position—imparts unique physicochemical properties and enhanced reactivity, particularly in palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the core physical properties of 2-Chloro-3-(trifluoromethyl)phenylboronic acid (CAS No. 957061-11-9). We will delve into its structural characteristics, stability considerations, and safe handling protocols. Furthermore, this document offers detailed, field-proven methodologies for its characterization and its application in the Suzuki-Miyaura coupling, providing scientists with the practical insights needed to effectively utilize this powerful synthetic building block.
Section 1: Core Physicochemical and Structural Properties
The utility of any chemical reagent is fundamentally dictated by its physical properties. These characteristics influence its storage, handling, solubility, and reactivity.
Identification and Key Properties
The fundamental properties of 2-Chloro-3-(trifluoromethyl)phenylboronic acid are summarized below. It is critical to note that while some properties like molecular weight are exact, others such as boiling point are computationally predicted and should be treated as estimates.
| Property | Value | Source(s) |
| CAS Number | 957061-11-9 | [1] |
| Molecular Formula | C₇H₅BClF₃O₂ | [1][2] |
| Molecular Weight | 224.37 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder/solid | [3][4] |
| Melting Point | Approx. 120-121 °C | [4] |
| Boiling Point | 313.5 ± 52.0 °C (Predicted) | [1] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 7.26 ± 0.58 (Predicted) | [1] |
Structural Influence on Reactivity and Acidity
The substitution pattern of this molecule is key to its function. The ortho-chloro and meta-trifluoromethyl groups are both strongly electron-withdrawing. This has two major consequences:
-
Increased Lewis Acidity: The electron density is pulled away from the boron atom, increasing its Lewis acidity compared to unsubstituted phenylboronic acid. This enhanced acidity is crucial for its biological applications and can influence its interaction with bases in catalytic cycles.[5]
-
Enhanced Transmetalation Rate: In the Suzuki-Miyaura coupling, the electron-deficient nature of the aromatic ring facilitates the crucial transmetalation step with the palladium catalyst, often leading to higher reaction efficiency and yields.[3] The ortho-chloro group can also exert steric and electronic effects that prevent catalyst deactivation and promote efficient coupling.[2]
Caption: Electronic effects of substituents on the boronic acid moiety.
Solubility Profile
2-Chloro-3-(trifluoromethyl)phenylboronic acid exhibits solubility characteristics typical of substituted arylboronic acids.
-
High Solubility: Readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and acetone.[4][6]
-
Low Solubility: Poorly soluble in water and non-polar hydrocarbon solvents like hexanes.
This solubility profile is advantageous for its primary application in organic synthesis, where reactions are typically conducted in organic media.
Stability and the Boroxine Equilibrium
A critical, yet often overlooked, property of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines .[7] This is an equilibrium process driven by the presence or absence of water.[8]
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (Boronic Acid ⇌ Boroxine + Water)
This equilibrium means that samples stored for extended periods, particularly under dry conditions, may contain varying amounts of the corresponding boroxine. While this does not typically inhibit reactivity in Suzuki couplings (as the boroxine is hydrolyzed in situ under reaction conditions), it is a critical consideration for analytical characterization and assays that require precise concentrations of the monomeric acid. The dehydration is an entropically driven process and can be facilitated by heating or the use of drying agents.[3][7]
Caption: The reversible equilibrium between boronic acid and its boroxine anhydride.
Section 2: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent.
Hazard Identification
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only in a well-ventilated area. |
Data sourced from aggregated GHS information.[9]
Recommended Storage Protocol
To minimize degradation, particularly dehydration to the boroxine, the following storage conditions are recommended:
-
Temperature: Store at room temperature.
-
Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Environment: Store in a dry, dark place away from moisture and strong oxidizing agents.[1]
Section 3: Experimental Protocols & Workflows
This section provides standardized, step-by-step protocols for the characterization and application of 2-Chloro-3-(trifluoromethyl)phenylboronic acid.
Workflow for Physical Characterization
Verifying the identity and purity of a starting material is a foundational step in any synthetic campaign.
Caption: A standard workflow for the physical characterization of the reagent.
Protocol: Melting Point Determination (Capillary Method)
This protocol describes the standard pharmacopeia method for determining the melting point range of a solid crystalline sample.[9][10]
Objective: To determine the temperature range over which the solid compound transitions to a liquid. Pure compounds typically have a sharp melting range (0.5-1.0 °C).
Methodology:
-
Sample Preparation:
-
Place a small amount of the white crystalline solid onto a clean, dry watch glass.
-
If the crystals are coarse, gently crush them into a fine powder using a mortar and pestle.
-
Press the open end of a glass capillary tube into the powder until a small amount of sample (2-3 mm high) is packed into the sealed end.[11]
-
Tap the capillary tube gently on a hard surface to compact the sample at the bottom.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of a melting point apparatus.
-
Ensure the sample is aligned with the viewing lens and the thermometer or temperature probe.
-
-
Measurement:
-
Set a starting temperature approximately 10-15 °C below the expected melting point (~120 °C).
-
Begin heating at a rapid rate (e.g., 5-10 °C/min) to approach the expected melting point.
-
Once the temperature is within 15 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.[11]
-
Record T₁: The temperature at which the first drop of liquid appears.
-
Record T₂: The temperature at which the last solid particle melts completely (the "clear point").
-
-
Reporting:
-
Report the result as a melting point range (T₁ - T₂). For this compound, a range close to 120-121 °C is expected.
-
Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the coupling of 2-Chloro-3-(trifluoromethyl)phenylboronic acid with a generic aryl bromide. Note: Catalyst, base, and solvent choice may require optimization for specific substrates.
Objective: To synthesize a biaryl compound via a palladium-catalyzed carbon-carbon bond formation.
Reaction: Ar-Br + 2-Cl,3-CF₃-Ph-B(OH)₂ → Ar-(2-Cl,3-CF₃-Ph)
Materials:
-
2-Chloro-3-(trifluoromethyl)phenylboronic acid (1.2 equivalents)
-
Aryl Bromide (Ar-Br, 1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl bromide, 2-Chloro-3-(trifluoromethyl)phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]
-
AL-Zoubi, R. M., & Marion, D. F. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(19), 4987–4997. Retrieved from [Link]
-
[2-Chloro-3-(trifluoromethyl)phenyl]boronic acid. (2024). ChemBK. Retrieved from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
What is Melting Point? (n.d.). Mettler Toledo. Retrieved from [Link]
-
Arkax, K., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 16(2), 209-217. Retrieved from [Link]
-
Yamaguchi, S., & Akiyama, S. (2013). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry Letters, 42(10), 1258-1260. Retrieved from [Link]
-
Shoji, Y., & Hashizume, D. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(12), 5345-5358. Retrieved from [Link]
-
Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. Retrieved from [Link]
-
Durka, K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3435. Retrieved from [Link]
-
Gallego, G. M., et al. (2016). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 81(17), 7446–7451. Retrieved from [Link]
-
Ishida, N., et al. (2011). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 47(27), 7731-7733. Retrieved from [Link]
Sources
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 957061-11-9|2-Chloro-3-(trifluoromethyl)phenylboronic acid|2-Chloro-3-(trifluoromethyl)phenylboronic acid|-范德生物科技公司 [bio-fount.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. thinksrs.com [thinksrs.com]
- 10. mt.com [mt.com]
- 11. jk-sci.com [jk-sci.com]
